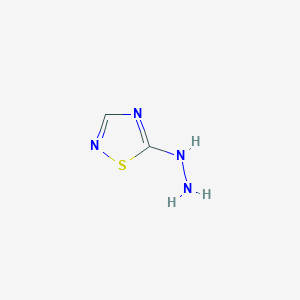

5-Hydrazinyl-1,2,4-thiadiazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C2H4N4S |

|---|---|

Molecular Weight |

116.15 g/mol |

IUPAC Name |

1,2,4-thiadiazol-5-ylhydrazine |

InChI |

InChI=1S/C2H4N4S/c3-6-2-4-1-5-7-2/h1H,3H2,(H,4,5,6) |

InChI Key |

XVQMDTVSIUJVBU-UHFFFAOYSA-N |

Canonical SMILES |

C1=NSC(=N1)NN |

Origin of Product |

United States |

Synthetic Methodologies for 5 Hydrazinyl 1,2,4 Thiadiazole and Analogous Structures

Direct Synthesis Approaches to the 1,2,4-Thiadiazole (B1232254) Scaffold with Hydrazinyl Functionality

Direct synthesis involves constructing the 1,2,4-thiadiazole ring from acyclic precursors that already contain the necessary nitrogen-nitrogen bond, which will become the hydrazinyl group.

The formation of the thiadiazole ring is a critical step, with several methods developed, particularly for the analogous 1,3,4-thiadiazole (B1197879) isomer, which often utilizes hydrazine-derived starting materials. One prominent method involves the reaction of acyl hydrazines (hydrazides) with a sulfur source. For instance, a direct coupling of primary nitroalkanes and acyl hydrazines can be achieved using elemental sulfur (S₈) and sodium sulfide (B99878) (Na₂S) to yield multi-functionalized 1,3,4-thiadiazoles. nih.govlincoln.ac.uk This method is noted for its mild conditions and tolerance of a wide range of functional groups. nih.govlincoln.ac.uk

Another significant cyclization strategy employs hydrazonoyl halides as key precursors. nih.gov These compounds can react with various dithioate derivatives in the presence of a base to form thiadiazole derivatives. nih.gov For example, the reaction of hydrazonoyl bromides with methyl hydrazinecarbodithioate in refluxing ethanol (B145695) with triethylamine (B128534) as a base yields 2,3-dihydro-1,3,4-thiadiazole structures. nih.gov A plausible mechanism for this transformation involves either the initial formation of a thiohydrazonate intermediate followed by intramolecular cyclization or a 1,3-dipolar cycloaddition pathway. mdpi.com

The following table summarizes representative cyclization reactions leading to thiadiazole scaffolds.

| Starting Material 1 | Starting Material 2 | Reagents/Conditions | Product Type |

| Acyl Hydrazine (B178648) | Primary Nitroalkane | S₈, Na₂S·9H₂O, DMF, rt | 2,5-Disubstituted-1,3,4-thiadiazole |

| Hydrazonoyl Halide | Alkyl Carbodithioate | Triethylamine, Ethanol, Reflux | 2,3-Dihydro-1,3,4-thiadiazole |

| N-Tosylhydrazone | Potassium Thiocyanate (KSCN) | NCS, BF₃·OEt₂, DCE | Substituted-1,3,4-thiadiazole |

This table presents examples of cyclization reactions for the synthesis of thiadiazole rings, primarily focusing on the 1,3,4-thiadiazole isomer due to the common use of hydrazine-based precursors.

While direct cyclization often incorporates the hydrazine moiety from the start, another approach involves adding the hydrazinyl group to a pre-formed heterocyclic ring. This is typically accomplished through nucleophilic substitution reactions where hydrazine acts as the nucleophile. For this to be effective, the thiadiazole ring must possess a suitable leaving group, such as a halogen atom, at the desired position. This strategy is particularly effective for activated aromatic or heteroaromatic systems. ccsenet.org The reaction of a halogenated thiadiazole with hydrazine hydrate (B1144303) can lead to the direct formation of the corresponding hydrazinyl-thiadiazole. researchgate.net

Specific documented syntheses often focus on the more common 1,3,4-thiadiazole isomers, but the principles are applicable to the 1,2,4-scaffold. For example, 2-aryl-5-hydrazino-1,3,4-thiadiazoles have been synthesized as potential antihypertensive agents. acs.org A common preparative route involves the reaction of 2,5-dihydrazinyl-1,3,4-thiadiazole with other reagents, such as hydrazonoyl halides, to create more complex structures. nih.gov The starting material, 2,5-dihydrazinyl-1,3,4-thiadiazole, can be prepared from 1,3,4-thiadiazole-2,5-dithiol (B7761095). researchgate.net The conversion of the dithiol to the dihydrazino derivative is a key step that establishes the desired functionality on the thiadiazole core. researchgate.netpnrjournal.com

Functional Group Interconversion Strategies at the Thiadiazole Core

An alternative to direct synthesis is the modification of functional groups on a pre-existing thiadiazole ring. This allows for the synthesis of diverse analogs from a common intermediate.

The conversion of a thiol (-SH) or mercapto group on the thiadiazole ring into a hydrazinyl (-NHNH₂) group is a key functional group interconversion. One established pathway for analogous systems is the conversion of a dithiol precursor into a dihydrazino derivative. For example, 1,3,4-thiadiazole-2,5-dithiol can be converted into 2,5-dihydrazino-1,3,4-thiadiazole. researchgate.netpnrjournal.com While the direct, one-step conversion of a thiol to a hydrazinyl group is less common, a plausible multi-step sequence could involve converting the thiol into a better leaving group. For instance, the thiol could be alkylated to form a thioether (e.g., a methylthio group), which can then be displaced by hydrazine via nucleophilic substitution.

A widely applicable and efficient method for introducing the hydrazinyl group is the nucleophilic substitution of a halogen atom on the thiadiazole ring. researchgate.net Halogenated thiadiazoles are valuable synthetic intermediates because the halogen atom (e.g., Cl, Br) serves as an excellent leaving group for substitution reactions with nucleophiles like hydrazine. semanticscholar.org

The reaction of 5-halo-1,2,3-thiadiazoles with hydrazine has been shown to produce 5-hydrazino-1,2,3-thiadiazoles, demonstrating the viability of this approach on a closely related thiadiazole isomer. researchgate.net The reaction typically proceeds by heating the halogenated thiadiazole with hydrazine hydrate, often in a suitable solvent like ethanol or dioxane. nih.gov

The following table details examples of nucleophilic substitution to form hydrazinyl-thiadiazoles.

| Halogenated Substrate | Nucleophile | Conditions | Product |

| 5-Halo-1,2,3-thiadiazole | Hydrazine | Heating | 5-Hydrazino-1,2,3-thiadiazole |

| 1-Chloro-2,4-dinitrobenzene | Hydrazine | Methanol, Acetonitrile, or DMSO | 1-Hydrazino-2,4-dinitrobenzene |

This table illustrates the principle of nucleophilic substitution with hydrazine on various aromatic and heteroaromatic systems, a method directly applicable to the synthesis of 5-Hydrazinyl-1,2,4-thiadiazole from a 5-halo-1,2,4-thiadiazole precursor.

Green Chemistry Principles and Sustainable Synthesis Protocols

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of 1,2,4-thiadiazoles, these principles are actively being applied to overcome the limitations of conventional methods, which often involve hazardous reagents, harsh reaction conditions, and the generation of significant waste. mdpi.com

Catalyst-Mediated Reactions for Enhanced Efficiency

Catalysis is a fundamental pillar of green chemistry, offering pathways to more efficient and selective chemical transformations. In the synthesis of 1,2,4-thiadiazole derivatives, a variety of catalytic systems have been explored to improve reaction rates, lower energy consumption, and reduce waste.

Metal-free catalytic systems are particularly attractive from a green chemistry perspective. For instance, molecular iodine (I₂) has been effectively used as a catalyst for the oxidative N-S bond formation in the synthesis of 5-amino-1,2,4-thiadiazole scaffolds. This approach is advantageous due to its mild reaction conditions and the use of a readily available and less toxic catalyst. mdpi.com Another example is the use of basic alumina (B75360) as a catalyst in solvent-free grinding methods, which provides a rapid and high-yielding route to 3,5-disubstituted-1,2,4-thiadiazoles. mdpi.com

The following table summarizes various catalyst-mediated approaches for the synthesis of 1,2,4-thiadiazole analogs, highlighting the green chemistry benefits of each system.

| Catalyst System | Substrate(s) | Product | Green Chemistry Advantages |

| Molecular Iodine (I₂) | Amidoximes and Isothiocyanates | 3-substituted 5-amino-1,2,4-thiadiazoles | Metal-free, mild conditions, high yields. mdpi.com |

| Basic Alumina | Thiomides and N-bromosuccinimide (NBS) | 3,5-disubstituted-1,2,4-thiadiazoles | Solvent-free (grinding), rapid reaction, high yields. mdpi.com |

| Hydrogen Peroxide (H₂O₂) | Thioureas | 1,2,4-thiadiazole derivatives | Metal-free, uses a green oxidant (H₂O₂), produces water as a byproduct. mdpi.com |

| Pentylpyridinium tribromide (Ionic Liquid) | Aryl thiomides | 3,5-disubstituted-1,2,4-thiadiazoles | Acts as both solvent and catalyst, recyclable. mdpi.com |

Solvent Selection and Recovery in Thiadiazole Synthesis

In the synthesis of 1,2,4-thiadiazoles, a shift towards greener solvents is evident in recent research. Water and ethanol are frequently employed as reaction media, replacing more hazardous chlorinated or aprotic polar solvents. mdpi.com For example, the iodine-mediated synthesis of 3-substituted 5-amino-1,2,4-thiadiazoles can be efficiently carried out in water. mdpi.com

Solvent-free synthesis represents an even more sustainable approach, completely eliminating the environmental burden associated with solvent use and recovery. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for conducting solvent-free reactions, often leading to significantly reduced reaction times and improved yields. mdpi.com Grinding techniques, as mentioned with the basic alumina catalyst, also fall under the category of solvent-free methods. mdpi.com

The recovery and recycling of solvents are crucial for improving the sustainability of chemical processes. While specific solvent recovery protocols for this compound synthesis are not detailed in the literature, the use of higher-boiling point green solvents can facilitate easier recovery through distillation. The use of ionic liquids as both catalysts and solvents also presents an opportunity for recycling, as they can often be separated from the product and reused. mdpi.com

The following table provides a selection of solvents used in the synthesis of 1,2,4-thiadiazole analogs and their classification according to green chemistry principles.

| Solvent | Classification | Rationale for Classification | Example Application |

| Water | Recommended | Non-toxic, non-flammable, abundant. whiterose.ac.uk | I₂-mediated synthesis of 5-amino-1,2,4-thiadiazoles. mdpi.com |

| Ethanol | Recommended | Biodegradable, produced from renewable resources. whiterose.ac.uk | H₂O₂-catalyzed synthesis of 1,2,4-thiadiazoles. mdpi.com |

| p-Xylene | Problematic | Volatile organic compound (VOC), derived from petroleum. whiterose.ac.uk | Microwave-assisted synthesis of 1,2,4-thiadiazole-5-carboxylates. mdpi.com |

| Dichloromethane (DCM) | Hazardous | Suspected carcinogen, environmental persistence. whiterose.ac.uk | Traditional synthetic methods. |

| N,N-Dimethylformamide (DMF) | Hazardous | Reprotoxic, high boiling point makes removal difficult. whiterose.ac.uk | Traditional synthetic methods. |

Atom Economy and Process Intensification in Reaction Design

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. jocpr.com A reaction with high atom economy is one that generates minimal byproducts. The ideal atom economy is 100%, which is characteristic of addition and rearrangement reactions.

For the synthesis of this compound and its analogs, achieving high atom economy requires careful selection of reaction pathways. Cycloaddition reactions and multicomponent reactions (MCRs) are often advantageous in this regard. For instance, a hypothetical [3+2] cycloaddition to form the thiadiazole ring would, in principle, have 100% atom economy.

Example of Atom Economy Calculation:

Consider a simplified synthesis of a 3,5-disubstituted-1,2,4-thiadiazole via the oxidative dimerization of a thioamide:

2 R-CSNH₂ + [O] → R-C(N)S(N)C-R + H₂O

In this generalized reaction, the atoms from two molecules of the thioamide are incorporated into the thiadiazole ring. The only byproduct is water, which is benign. The percent atom economy can be calculated as:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Maximizing atom economy is a key goal in designing sustainable synthetic routes.

Process intensification refers to the development of innovative equipment and techniques that lead to substantially smaller, cleaner, and more energy-efficient processes. youtube.com In the context of fine chemical and pharmaceutical synthesis, process intensification can be achieved through various strategies, including the use of microreactors and continuous flow chemistry.

Continuous flow synthesis offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous intermediates, and the potential for straightforward scaling-up. A continuous flow process for the synthesis and derivatization of 1,2,4-thiadiazoles has been developed, which allows for the safe handling of hazardous reagents like trichloromethane sulfenylchloride. durham.ac.uk This approach enables the efficient production of key thiadiazole intermediates that can be further functionalized. durham.ac.uk

Microwave-assisted synthesis is another technique for process intensification. By directly heating the reaction mixture, microwaves can dramatically reduce reaction times from hours to minutes and often improve product yields. mdpi.com This is particularly beneficial for energy-intensive reactions.

The integration of these process intensification strategies into the synthesis of this compound and its analogs holds significant promise for developing more sustainable and economically viable manufacturing processes.

Chemical Reactivity and Transformational Chemistry of 5 Hydrazinyl 1,2,4 Thiadiazole

Reactions Involving the Exocyclic Hydrazinyl Group

The hydrazinyl moiety of 5-hydrazinyl-1,2,4-thiadiazole is a versatile functional group, readily undergoing reactions typical of hydrazines. These include condensation with carbonyl compounds to form Schiff bases, acylation and sulfonylation at the nitrogen centers, and reactions with isothiocyanates.

The reaction of hydrazines with aldehydes and ketones to form hydrazones, a class of Schiff bases, is a fundamental transformation in organic chemistry. dergipark.org.tr In the case of this compound, the terminal amino group of the hydrazinyl substituent acts as a nucleophile, attacking the electrophilic carbonyl carbon. This is typically followed by dehydration to yield the corresponding Schiff base.

The formation of Schiff bases from 2,5-dihydrazino-1,3,4-thiadiazole and various substituted benzaldehydes has been reported. pnrjournal.comresearchgate.net This reaction underscores the ability of the hydrazinyl group to engage in condensation reactions. Similarly, new Schiff bases have been synthesized from 3,4-diamino-1H-1,2,4-triazole-5(4H)-thione and various aldehydes. dergipark.org.tr The synthesis of Schiff bases is often carried out in refluxing ethanol (B145695), sometimes with a catalytic amount of acid. mdpi.com

Table 1: Examples of Schiff Base Formation from Hydrazine (B178648) Derivatives

| Hydrazine Reactant | Carbonyl Compound | Product | Reference |

| 2,5-dihydrazino-1,3,4-thiadiazole | Substituted benzaldehydes | 2,5-bis(benzylidenehydrazinyl)-1,3,4-thiadiazoles | pnrjournal.comresearchgate.net |

| 3,4-diamino-1H-1,2,4-triazole-5(4H)-thione | Various aldehydes | Schiff bases of the triazole | dergipark.org.tr |

| 5-amino-1,2,4-triazole-3-thione | Benzaldehyde derivatives | Schiff bases of the triazole | mdpi.com |

These reactions are significant as they introduce new carbon-nitrogen double bonds and expand the molecular framework, allowing for the synthesis of a diverse range of derivatives.

The nitrogen atoms of the hydrazinyl group in this compound are nucleophilic and can be readily acylated or sulfonylated. These reactions typically involve treatment with acyl halides, anhydrides, or sulfonyl chlorides in the presence of a base to neutralize the hydrogen halide formed.

While specific examples for the acylation and sulfonylation of this compound are not extensively detailed in the provided search results, the general reactivity of hydrazines suggests that these transformations are feasible. For instance, the synthesis of 1-acylthiosemicarbazides from acetic acid hydrazide highlights the susceptibility of hydrazine derivatives to acylation. nih.gov

The reaction of hydrazines with isothiocyanates is a well-established method for the synthesis of thiosemicarbazides. nih.govresearchgate.net In this reaction, the nucleophilic nitrogen of the hydrazine attacks the electrophilic carbon of the isothiocyanate.

This chemistry is exemplified by the reaction of hydrazides with isothiocyanates to form thiosemicarbazide (B42300) derivatives, which can then be cyclized to form 1,2,4-triazoline-5-thiones. researchgate.net For example, the reaction of the hydrazide of (tetrazol-5-yl)acetic acid with isothiocyanates yields the corresponding thiosemicarbazide derivatives. researchgate.net Similarly, acetic acid hydrazide containing a 5-methyl-2-benzoxazolinone moiety reacts with substituted isothiocyanates to afford thiosemicarbazide derivatives. nih.gov

Table 2: Synthesis of Thiosemicarbazides from Hydrazides and Isothiocyanates

| Hydrazide Reactant | Isothiocyanate | Product | Reference |

| Hydrazide of (tetrazol-5-yl)acetic acid | Various isothiocyanates | Thiosemicarbazide derivatives | researchgate.net |

| Acetic acid hydrazide of 5-methyl-2-benzoxazolinone | Substituted isothiocyanates | Thiosemicarbazide derivatives | nih.gov |

Cycloaddition and Heterocycle Annulation Reactions

This compound and its derivatives are valuable precursors for the synthesis of fused heterocyclic systems. The hydrazinyl group, often after initial transformation, provides the necessary functionalities for intramolecular cyclization reactions, leading to the formation of new heterocyclic rings fused to the original thiadiazole core.

The synthesis of fused 1,2,4-triazoles often involves the cyclization of an intermediate containing a hydrazine or a related functional group. One common strategy is the cyclization of acylthiosemicarbazides. For instance, thiosemicarbazide derivatives can be cyclized in the presence of a base like triethylamine (B128534) to form 1,2,4-triazoles. nih.gov Another approach involves the acid-catalyzed cyclization of hydrazinyl-thiadiazines with orthoesters to annulate a triazole ring onto the thiadiazole. nih.gov

The formation of fused 1,3,4-thiadiazoles can also be achieved from hydrazine derivatives. For example, the reaction of hydrazonoyl halides with hydrazinecarbodithioate derivatives is a known method for synthesizing 1,3,4-thiadiazoles. dovepress.com Furthermore, the treatment of 1-acylthiosemicarbazides with orthophosphoric acid can lead to the formation of a 1,3,4-thiadiazole (B1197879) ring. nih.gov

A notable example is the synthesis of 1,4-bis[1,2,4-triazolo[3,4-b]-5-substituted-1,3,4-thiadiazole]benzene derivatives. This involves the cyclization of hydrazone compounds with phosphorus oxychloride. researchgate.netepstem.netepstem.net

The synthesis of fused thiadiazine systems, such as dergipark.org.trmdpi.comnih.govtriazolo[3,4-b] mdpi.comnih.govresearchgate.netthiadiazines, can be achieved through the cyclocondensation of 4-amino-3-mercaptotriazoles with various bielectrophiles. nih.gov While this example starts from a triazole, it illustrates a general strategy for forming fused thiadiazine rings.

Another route involves the reaction of 4-amino-5-((2,4-substituted phenoxy)methyl)-4H-1,2,4-triazole-3-thiol derivatives with phenacyl bromide derivatives to produce dergipark.org.trmdpi.comnih.govtriazolo[3,4-b] mdpi.comnih.govresearchgate.netthiadiazine derivatives. researchgate.net

Intramolecular Cyclization Pathways Leading to Polycyclic Systems

The presence of the highly reactive hydrazinyl group at the C5 position of the 1,2,4-thiadiazole (B1232254) ring provides a powerful tool for the synthesis of fused polycyclic systems. This exocyclic group contains two adjacent nucleophilic nitrogen atoms, which can readily participate in intramolecular cyclization reactions with suitable electrophilic centers. These reactions typically proceed via an initial condensation or acylation at the terminal amino group of the hydrazinyl moiety, followed by a ring-closing step to generate a new heterocyclic ring fused to the original thiadiazole core.

A common strategy involves the reaction of the hydrazinyl group with bifunctional reagents or the introduction of a reactive group that can subsequently cyclize. For instance, condensation of a hydrazinyl-thiadiazole derivative with aldehydes can form hydrazones, which can then undergo cyclization. In one documented pathway, thiosemicarbazide derivatives, which are structurally related to and can be derived from hydrazinyl precursors, are cyclized in the presence of a base like triethylamine to form fused 1,2,4-triazole (B32235) rings. nih.gov

Another prominent pathway is the formation of triazolo-thiadiazole systems, which are of significant interest in medicinal chemistry. The reaction of 2,5-dihydrazinyl-1,3,4-thiadiazole with reagents like acetylacetone (B45752) or ethyl acetoacetate (B1235776) in glacial acetic acid leads to the formation of fused pyrazole (B372694) rings. researchgate.net Similarly, reaction with hydrazonoyl halides can yield bistriazines containing a thiadiazole core. researchgate.net These transformations highlight the utility of the hydrazinyl group in constructing complex heterocyclic architectures through intramolecular cyclization. A general representation of this is the cyclization of hydrazones with phosphorus oxychloride to yield bicyclic researchgate.netnih.govnih.govtriazolo[3,4-b] researchgate.netnih.govresearchgate.netthiadiazole systems. researchgate.net

Table 1: Examples of Intramolecular Cyclization Reactions

| Starting Material Type | Reagent/Condition | Product (Fused System) | Reference |

| Thiosemicarbazide | Triethylamine | 1,2,4-Triazole-thione | nih.gov |

| 2,5-Dihydrazinyl-1,3,4-thiadiazole | Acetylacetone | Pyrazolyl-thiadiazole | researchgate.net |

| Hydrazone Derivative | Phosphorus Oxychloride | researchgate.netnih.govnih.govTriazolo[3,4-b] researchgate.netnih.govresearchgate.netthiadiazole | researchgate.net |

| 4-Amino-3-benzylthio-1,2,4-triazole | Aromatic Aldehyde / Base | researchgate.netnih.govnih.govTriazolo[3,4-b] researchgate.netnih.govresearchgate.netthiadiazine | nih.gov |

Nucleophilic and Electrophilic Reactivity of the Thiadiazole Ring System

The 1,2,4-thiadiazole ring is an electron-deficient aromatic system, a characteristic that significantly influences its reactivity. This electronic nature generally makes the ring resistant to electrophilic attack but susceptible to nucleophilic substitution, particularly at the C5 position.

While the carbon atoms of the 1,2,4-thiadiazole ring are electron-poor and thus deactivated towards electrophiles, the ring nitrogen atoms possess lone pairs of electrons and can act as nucleophilic centers. Consequently, electrophilic attack, such as N-alkylation and N-acylation, can occur at these positions. This reactivity is analogous to that observed in other nitrogen-containing heterocycles like 1,2,4-triazoles, where alkylation can occur on the ring nitrogens. nih.gov The presence of the activating hydrazinyl group can further influence the site of electrophilic attack, potentially directing it towards either the ring nitrogens or the exocyclic hydrazinyl nitrogens, depending on the reaction conditions and the nature of the electrophile. The formation of N-halogenated derivatives of 1,2,4-triazoles upon treatment with halogens in an alkaline medium also points to the nucleophilic character of the ring nitrogens. nih.gov

A key reaction sequence for functionalizing the 1,2,4-thiadiazole ring involves initial halogenation followed by nucleophilic substitution. The electron-rich C5 position, especially when activated by an amino or hydrazinyl group, is a prime target for electrophilic halogenation. nih.gov Biocatalytic methods using haloperoxidases have proven effective for the selective bromination of aminothiazoles at the 5-position under mild, aqueous conditions. nih.gov

Once introduced, the halogen atom at the C5 position acts as an excellent leaving group, rendering the site susceptible to nucleophilic attack. This allows for the introduction of a wide array of functional groups. This two-step strategy—halogenation followed by substitution—is a versatile method for elaborating the 1,2,4-thiadiazole scaffold. For example, 5-bromo-substituted triazoles readily undergo nucleophilic substitution of the bromine atom. nih.gov This principle is extended to Suzuki coupling reactions, where a 5-bromo-2-aminothiazole is coupled with various boronic acids, demonstrating the utility of the halogenated intermediate in forming new carbon-carbon bonds. nih.gov

Table 2: Halogenation and Nucleophilic Substitution Data

| Substrate | Reaction | Product | Key Finding | Reference |

| 2-Aminothiazole | Enzymatic Bromination | 2-Amino-5-bromothiazole | Selective halogenation at C5 is possible under mild conditions. | nih.gov |

| 5-Bromo-4-phenyl-2-aminothiazole | Suzuki Coupling with Boronic Acids | 5-Aryl-4-phenyl-2-aminothiazole | The bromo group is an effective leaving group for cross-coupling. | nih.gov |

| 3,5-Dibromo-1H-1,2,4-triazole | Nucleophilic Substitution with Azide | 5-Azido-3-bromo-1H-1,2,4-triazole | Demonstrates nucleophilic displacement of bromine on a related azole ring. | nih.gov |

Rearrangement Reactions of Hydrazinyl-Thiadiazoles

The 1,2,4-thiadiazole skeleton, particularly when substituted with nucleophilic groups like hydrazinyl, can undergo fascinating rearrangement reactions under both acidic and basic conditions. These transformations often involve ring-opening and subsequent recyclization events, leading to isomeric heterocyclic structures.

Acid catalysis can promote skeletal rearrangements in heterocyclic systems. In reactions related to thiadiazole synthesis, strong acids like orthophosphoric acid are used to induce the cyclization of acylthiosemicarbazides to form 1,3,4-thiadiazole rings. researchgate.net While this represents a synthetic route rather than a rearrangement of a pre-formed ring, it demonstrates the role of acid in mediating the formation of the thiadiazole heterocycle. True acid-catalyzed rearrangements of the 1,2,4-thiadiazole ring itself, such as a Dimroth-type rearrangement, are less commonly documented for hydrazinyl derivatives but remain a theoretical possibility, likely proceeding through protonation of a ring nitrogen followed by ring cleavage.

The 1,2,4-thiadiazole ring is known to be susceptible to cleavage under basic conditions. This lability is the cornerstone of base-catalyzed rearrangements, which typically proceed via a ring-opening mechanism to form an acyclic intermediate, followed by intramolecular cyclization to a new, often more stable, heterocyclic system.

This type of transformation is well-documented for related systems. For example, the dihydrothiadiazine ring in fused triazolo-thiadiazine systems can be opened by the action of strong bases. nih.gov More directly, derivatives of 1,2,3-thiadiazole (B1210528) have been shown to undergo ring cleavage in the presence of bases like potassium tert-butylate, leading to the formation of labile acetylene (B1199291) thiolates. This intermediate can then be trapped or undergo further reactions. This reactivity pattern, where a base induces the cleavage of a C-S or N-S bond, is characteristic of Dimroth-type rearrangements and provides a viable pathway for the transformation of this compound into isomeric structures such as 1,2,4-triazoles.

Dimroth-Type Rearrangements

The Dimroth rearrangement is a well-documented isomerization process in heterocyclic chemistry, typically involving the transposition of endocyclic and exocyclic heteroatoms within a ring system. wikipedia.orgnih.gov This rearrangement was first observed by Otto Dimroth in 1909 with 1,2,3-triazoles. wikipedia.org The reaction generally proceeds through a ring-opening and subsequent ring-closure mechanism. nih.gov While a Dimroth-type rearrangement has not been explicitly documented for this compound in the reviewed literature, the structural features of the molecule suggest the potential for such a transformation under appropriate conditions.

By analogy to related heterocyclic systems, such as 5-hydrazino-1,2,3-triazoles and 5-hydrazinotetrazoles which are known to undergo this rearrangement, a hypothetical Dimroth-type rearrangement of this compound can be postulated. researchgate.net In these known cases, the rearrangement is often spontaneous under the reaction conditions. researchgate.net The process is thermodynamically controlled, with the equilibrium favoring the more stable isomer. researchgate.net For instance, in the case of certain 1-alkyl-2-iminopyrimidines, the rearrangement involves the addition of water, leading to a hemiaminal intermediate which then undergoes ring opening and subsequent re-closure. wikipedia.org

A proposed pathway for a Dimroth-type rearrangement of this compound could involve the initial opening of the thiadiazole ring, followed by rotation and re-cyclization to form a more stable isomeric triazole or another thiadiazole derivative. The presence of substituents on the hydrazinyl group or the reaction conditions, such as temperature and pH, would likely play a crucial role in facilitating or inhibiting this transformation. For example, in the synthesis of N,1-diaryl-1H-tetrazol-5-amine derivatives, the Dimroth rearrangement was suppressed by maintaining a low reaction temperature. researchgate.net

It is important to note that the reactivity of the 1,2,4-thiadiazole ring is significant, with the 5-position being a particularly reactive site for nucleophilic substitution. isres.org This inherent reactivity could lead to alternative reaction pathways competing with a potential Dimroth rearrangement. Further experimental investigation is required to determine if this compound can undergo such a rearrangement and to what extent.

Reactions with Other Heterocyclic Compounds and Precursors

The hydrazinyl group of this compound is a versatile functional handle for the synthesis of a wide array of new heterocyclic systems. The nucleophilic nature of the terminal nitrogen atom allows for condensation reactions with various electrophilic precursors, leading to the formation of fused or linked heterocyclic scaffolds.

The reaction of hydrazinyl-substituted heterocycles with carbonyl compounds, such as aldehydes and ketones, is a common strategy for the synthesis of hydrazones. These hydrazones can then serve as intermediates for further cyclization reactions. For instance, the reaction of thiosemicarbazide with carbonyl compounds and phenacyl bromides can lead to the formation of hydrazinyl thiazole (B1198619) derivatives in a one-pot, three-component reaction. researchgate.net Similarly, this compound could be expected to react with various aldehydes and ketones to yield the corresponding hydrazones.

These hydrazone intermediates can subsequently undergo intramolecular cyclization or react with other reagents to form new heterocyclic rings. For example, treatment of thiosemicarbazones with hydrazonoyl halides can afford 1,3-thiazole derivatives. mdpi.com The reaction of this compound with precursors containing two electrophilic centers could lead to the formation of various fused heterocyclic systems.

Furthermore, the hydrazinyl moiety can react with β-dicarbonyl compounds, such as β-ketoesters and 1,3-diketones, to yield pyrazole derivatives. This is a classical method for the synthesis of pyrazoles. The reaction of this compound with such precursors would likely lead to the formation of a 1,2,4-thiadiazolyl-substituted pyrazole.

The reaction with isothiocyanates is another potential transformation. Hydrazine derivatives are known to react with isothiocyanates to form thiosemicarbazides, which can then be cyclized to form various five-membered heterocycles like 1,3,4-thiadiazoles or 1,2,4-triazoles. researchgate.net The reaction of this compound with an isothiocyanate would yield a thiosemicarbazide intermediate, which could then undergo intramolecular cyclization to form a new heterocyclic ring fused or linked to the original thiadiazole.

The following table summarizes potential reactions of this compound with various heterocyclic precursors based on established reactivity patterns of related compounds.

| Reactant of this compound | Reagent/Precursor | Potential Product | Reaction Type |

| Hydrazinyl group | Aldehydes/Ketones | Hydrazones | Condensation |

| Hydrazinyl group | β-Dicarbonyl compounds | Pyrazole derivatives | Cyclocondensation |

| Hydrazinyl group | Isothiocyanates | Thiosemicarbazide intermediates | Addition |

| Hydrazinyl group | Hydrazonoyl halides | Triazole or Thiazole derivatives | Cyclocondensation |

It is evident that this compound represents a valuable and versatile building block in synthetic organic chemistry. Its potential for undergoing Dimroth-type rearrangements and its utility in the construction of diverse heterocyclic systems warrant further investigation to fully unlock its synthetic potential.

Advanced Spectroscopic and Structural Elucidation of 5 Hydrazinyl 1,2,4 Thiadiazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of 5-Hydrazinyl-1,2,4-thiadiazole and its derivatives, offering precise information about the molecular framework.

The 1H NMR spectrum of this compound and its derivatives reveals characteristic signals for the protons of the hydrazinyl group and any substituents on the thiadiazole ring or the hydrazinyl nitrogen. The protons of the -NH and -NH2 groups of the hydrazinyl moiety typically appear as broad singlets due to quadrupole broadening and chemical exchange. For instance, in N-(5-Hydrazino- researchgate.netnih.govnih.govthiadiazol-2-yl)-2-hydroxy-2-phenyl-acetamide, the NH and NH2 protons are observed at 6.5 ppm (s, 1H) and 4.08 ppm (s, 2H), respectively. These signals are known to be exchangeable with deuterium (B1214612) oxide (D2O). nih.govmdpi.com

In derivatives where the hydrazinyl group is further substituted, the chemical shifts and coupling patterns of the substituent protons provide valuable structural information. For example, aromatic protons on substituents will typically appear in the downfield region of the spectrum, generally between 7.0 and 8.5 ppm, with their multiplicity and coupling constants dictated by the substitution pattern on the aromatic ring. researchgate.netdergipark.org.tr Aliphatic protons will be found in the upfield region, and their chemical shifts are influenced by the proximity of electronegative atoms and the thiadiazole ring.

| Compound/Derivative | Proton | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| N-(5-Hydrazino- researchgate.netnih.govnih.govthiadiazol-2-yl)-2-hydroxy-2-phenyl-acetamide | NH | 6.5 | s |

| NH2 | 4.08 | s | |

| 2-amino-5(2,4-dihydroxyphenyl)-1,3,4-thiadiazole nih.govmdpi.com | NH2 | 7.15 | s (broad) |

| 5-(1-Methyl-2-phenylethenyl)-N-[2',4'-dichlorophenyl]-1,3,4-thiadiazol-2-amine dergipark.org.tr | NH | 8.40 | g |

| Aromatic-H | 7.25-7.46 | m |

The 13C NMR spectrum provides crucial information about the carbon framework of this compound and its derivatives. The carbon atoms of the 1,2,4-thiadiazole (B1232254) ring are typically observed in the downfield region of the spectrum due to their heteroaromatic nature. For substituted 1,2,4-thiadiazoles, the C3 and C5 carbons resonate at distinct chemical shifts. For example, in a series of 3-(substituted phenyl)-4-(p-tolyl)-1,2,4-thiadiazole-5(4H)-ones, the C=N carbon (C3) appears in the range of 153-156 ppm, while the C=O carbon (C5) is found further downfield around 177-178 ppm. researchgate.net

In derivatives of the isomeric 1,3,4-thiadiazole (B1197879), the two carbon atoms of the heterocyclic ring also show characteristic chemical shifts. For instance, in N-(5-Hydrazino- researchgate.netnih.govnih.govthiadiazol-2-yl)-2-hydroxy-2-phenyl-acetamide, the thiadiazole ring carbons appear in the range of 157-159 ppm. The chemical shifts of the substituent carbons can also be readily identified, providing further confirmation of the molecular structure. Aromatic carbons typically resonate between 110 and 150 ppm, while aliphatic carbons appear in the upfield region.

| Compound/Derivative | Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|---|

| 3-(p-chlorophenyl)-4-(p-tolyl)-1,2,4-thiadiazole-5(4H)-one researchgate.net | C=N (Thiadiazole) | 154.476 |

| C=O (Thiadiazole) | 177.965 | |

| N-(5-Hydrazino- researchgate.netnih.govnih.govthiadiazol-2-yl)-2-hydroxy-2-phenyl-acetamide | C (Thiadiazole ring) | 157-159 |

| 5-(1-Methyl-2-phenylethenyl)-N-[2',4'-dichlorophenyl]-1,3,4-thiadiazol-2-amine dergipark.org.tr | C10 (Thiadiazole) | 162.90 |

| C11 (Thiadiazole) | 163.77 |

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the proton and carbon signals and establishing the connectivity of atoms in complex molecules.

COSY (Correlation Spectroscopy) is used to identify proton-proton couplings, helping to piece together spin systems within the molecule. For a substituted derivative of this compound, COSY would reveal correlations between adjacent protons on an aromatic ring or along an aliphatic chain.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This is particularly useful for assigning the carbon signals based on the assignments of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range couplings between protons and carbons (typically over two to three bonds). This technique is invaluable for establishing the connectivity between different fragments of the molecule. For instance, an HMBC experiment on a derivative of this compound could show a correlation between the NH proton of the hydrazinyl group and the C5 carbon of the thiadiazole ring, confirming the point of attachment. In the structural elucidation of a 1,3,4-thiadiazole derivative, HMBC was used to confirm the formation of the thiadiazole ring by observing a correlation between methyl protons and a quaternary carbon of the ring. nih.gov

These 2D NMR experiments, when used in combination, provide a detailed and unambiguous picture of the molecular structure of this compound and its derivatives. nih.govsemanticscholar.orgnih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound and its derivatives displays a series of characteristic absorption bands that correspond to the vibrational modes of its constituent functional groups.

Hydrazinyl (N-H) Vibrations: The N-H stretching vibrations of the hydrazinyl group typically appear as one or more bands in the region of 3100-3400 cm-1. The bending vibrations of the N-H bond are usually observed in the range of 1500-1650 cm-1. dergipark.org.tr

Thiadiazole Ring Vibrations: The C=N stretching vibration within the thiadiazole ring gives rise to a characteristic absorption band, typically in the region of 1550-1650 cm-1. dergipark.org.trnih.gov The C-S stretching vibrations are generally found at lower wavenumbers, often in the range of 600-800 cm-1. researchgate.netdergipark.org.tr

Aromatic Moieties: If aromatic substituents are present, their characteristic C-H stretching vibrations are observed above 3000 cm-1. vscht.cz The C=C stretching vibrations of the aromatic ring typically appear as a series of bands in the 1400-1600 cm-1 region. vscht.cz

| Functional Group | Vibrational Mode | Characteristic Frequency (cm-1) | Reference |

|---|---|---|---|

| Hydrazinyl | N-H Stretch | 3100-3400 | |

| N-H Bend | 1500-1650 | dergipark.org.tr | |

| Thiadiazole | C=N Stretch | 1550-1650 | dergipark.org.trnih.gov |

| C-S Stretch | 600-800 | researchgate.netdergipark.org.tr | |

| Aromatic | C-H Stretch | >3000 | vscht.cz |

| C=C Stretch | 1400-1600 | vscht.cz |

Hydrogen bonding can have a significant influence on the IR spectrum, particularly on the vibrational frequencies of the groups involved in the interaction. The formation of hydrogen bonds typically leads to a broadening and a shift to lower wavenumbers (red shift) of the stretching frequency of the proton donor group (e.g., N-H). researcher.lifenih.gov

In the case of this compound and its derivatives, both intermolecular and intramolecular hydrogen bonding can occur. The hydrazinyl group can act as a hydrogen bond donor, while the nitrogen atoms of the thiadiazole ring can act as hydrogen bond acceptors. The presence and strength of these hydrogen bonds can be inferred from the changes in the position and shape of the N-H stretching bands in the IR spectrum. Temperature-controlled IR spectroscopy can be a particularly useful technique for studying these interactions, as changes in temperature can affect the extent of hydrogen bonding and thus lead to observable changes in the spectrum. nih.gov The analysis of these spectral changes can provide valuable insights into the aggregation state and intermolecular interactions of these compounds in the solid state and in solution. nih.gov

Mass Spectrometry

Mass spectrometry is an indispensable analytical technique for the structural elucidation of heterocyclic compounds, providing critical information on molecular weight and fragmentation patterns. For this compound and its derivatives, mass spectrometry confirms the molecular formula and offers deep insights into the stability and connectivity of the thiadiazole core.

Molecular Ion Determination and Fragmentation Pathway Analysis

In mass spectrometry, this compound is expected to show a distinct molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation of substituted 1,2,4-thiadiazoles typically proceeds through characteristic pathways involving the cleavage of the heterocyclic ring. Studies on various 1,2,4-thiadiazoles indicate that a common fragmentation route involves the loss of a nitrile moiety (RCN) from the molecular ion. capes.gov.br This initial loss is often followed by the elimination of a sulfur atom, leading to the formation of a stable nitrilium ion. capes.gov.br

For derivatives with a 5-hydrazino substituent specifically, a notable fragmentation mechanism involves a hydrogen transfer from the hydrazinyl group to one of the nitrogen atoms within the thiadiazole ring. capes.gov.br This rearrangement precedes the ring cleavage. The electron impact (EI) mass spectrum would likely display fragment ions resulting from the loss of nitrogen (N₂) or the entire hydrazinyl radical (•N₂H₃). Subsequent fragmentation could involve the breakdown of the thiadiazole ring itself. The fragmentation pathways for related 1,3,4-thiadiazole and 1,2,3-thiadiazole (B1210528) systems also frequently show the loss of N₂ and cleavage of the heterocyclic ring, providing a comparative basis for spectral interpretation. nih.govelectronicsandbooks.comnih.gov

A proposed fragmentation pathway for this compound is detailed in the table below, based on established patterns for this class of compounds.

| m/z Value | Proposed Fragment Ion | Formula | Description of Loss |

|---|---|---|---|

| 116 | [M]⁺ | [C₂H₄N₄S]⁺ | Molecular Ion |

| 85 | [M - N₂H₃]⁺ | [C₂HN₂S]⁺ | Loss of hydrazinyl radical |

| 88 | [M - N₂]⁺ | [C₂H₄N₂S]⁺ | Loss of molecular nitrogen |

| 59 | [M - HCN - N₂]⁺ | [CH₂NS]⁺ | Subsequent loss of hydrogen cyanide |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is crucial for unambiguously determining the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound (C₂H₄N₄S), HRMS can differentiate it from other isomers or compounds with the same nominal mass. The calculated monoisotopic mass of the neutral molecule is 116.01567 Da. uni.lu HRMS analysis, typically using techniques like Electrospray Ionization (ESI), would focus on identifying protonated or other adducts of the parent molecule. rsc.orgmdpi.com The high precision of HRMS allows for the confirmation of the molecular formula with a mass error typically below 5 ppm.

| Adduct Form | Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₂H₅N₄S⁺ | 117.02295 |

| [M+Na]⁺ | C₂H₄N₄SNa⁺ | 139.00489 |

| [M+K]⁺ | C₂H₄N₄SK⁺ | 154.97883 |

| [M-H]⁻ | C₂H₃N₄S⁻ | 115.00839 |

X-ray Crystallography

X-ray crystallography provides the most definitive structural information for a molecule in the solid state, revealing precise bond lengths, bond angles, and three-dimensional arrangement. While a specific crystal structure for the parent this compound is not widely reported, extensive crystallographic data on its derivatives and related thiadiazole systems offer profound insights into its expected structural characteristics.

Single Crystal X-ray Diffraction for Definitive Molecular Structure Determination

Single crystal X-ray diffraction is the gold standard for determining the absolute molecular structure of a crystalline solid. For a novel compound like this compound, this technique would confirm the connectivity of the atoms, establishing the 1,2,4-thiadiazole ring system and the position of the hydrazinyl substituent at the C5 position. mdpi.org Analysis of related structures, such as fused triazolo-thiadiazole systems, demonstrates that the thiadiazole ring is typically planar or nearly planar. researchgate.netmdpi.com The bond lengths within the ring, such as S-N, C-S, C=N, and N-N, provide valuable information about the electronic distribution and aromaticity of the heterocycle.

| Parameter | Bond/Angle | Typical Value (Å or °) |

|---|---|---|

| Bond Lengths (Å) | S-C(thiadiazole) | ~1.75 |

| N-N(thiadiazole) | ~1.38 | |

| C=N(thiadiazole) | ~1.30 | |

| C-N(exocyclic) | ~1.35 | |

| Bond Angles (°) | C-S-C | ~88 |

| S-C-N | ~115 | |

| N-C-N | ~120 |

Elucidation of Tautomeric Forms and Conformational Analysis in the Solid State

Heterocyclic compounds containing amino or hydrazinyl groups adjacent to endocyclic nitrogen atoms can exist in different tautomeric forms. For this compound, potential amino-imino tautomerism is possible. X-ray crystallography can definitively identify the predominant tautomer in the solid state by precisely locating hydrogen atoms and analyzing the bond lengths within the molecule. For instance, a shorter C-N exocyclic bond and a longer C=N endocyclic bond would suggest the imino tautomeric form. Studies on related N-(1,3,4-thiadiazol-2-yl)sulfonamides have successfully used crystallography to distinguish between amine and imine tautomers in the crystal structure. ku.dk

Conformational analysis focuses on the spatial arrangement of atoms. In the case of this compound, this would include the planarity of the thiadiazole ring and the torsion angle between the ring and the hydrazinyl substituent. In the crystal structures of many substituted thiadiazoles, the heterocyclic ring is essentially planar, and substituents may be co-planar or twisted depending on steric hindrance and electronic effects. nih.gov

Intermolecular Interactions and Packing Arrangements in Crystal Lattices

The hydrazinyl group (-NHNH₂) is a potent hydrogen bond donor, while the nitrogen atoms of the 1,2,4-thiadiazole ring are effective hydrogen bond acceptors. Consequently, the crystal structure of this compound is expected to be dominated by a network of intermolecular hydrogen bonds. These interactions, primarily of the N-H···N type, play a crucial role in stabilizing the crystal lattice and dictating the molecular packing arrangement. researchgate.netnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

The analysis of this compound and its derivatives through Ultraviolet-Visible (UV-Vis) spectroscopy provides significant insights into their electronic structure and properties. This technique measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum is characteristic of the molecule's chromophoric systems and the electronic transitions they can undergo.

Electronic Transitions and Chromophoric Behavior

The UV-Vis absorption spectra of thiadiazole derivatives are primarily governed by the electronic transitions occurring within the heterocyclic ring and its substituents. The 1,2,4-thiadiazole moiety itself constitutes a chromophore, the part of the molecule responsible for absorbing light. The absorption bands observed in the spectra of these compounds are generally attributed to π→π* (pi to pi antibonding) and n→π* (non-bonding to pi antibonding) electronic transitions scielo.br.

The π→π* transitions are typically of high intensity and arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system of the thiadiazole ring. The n→π* transitions, which are generally of lower intensity, involve the excitation of an electron from a non-bonding orbital, such as those on the nitrogen and sulfur heteroatoms, to a π* antibonding orbital.

Absorption Maxima and Molar Absorptivity Characteristics

The absorption maxima (λmax) and molar absorptivity (ε) are key parameters derived from a UV-Vis spectrum. The λmax value indicates the wavelength at which the molecule absorbs light most strongly, while the molar absorptivity is a measure of how strongly the molecule absorbs light at that wavelength.

While specific experimental data for this compound is not extensively detailed in the literature, data from related thiadiazole structures provide insight into the expected spectral characteristics. For instance, studies on various 1,2,5-thiadiazole (B1195012) and 1,3,4-thiadiazole derivatives show distinct absorption bands in the UV region. Simple 3,4-disubstituted 1,2,5-thiadiazole 1,1-dioxides exhibit absorption maxima in the range of 240–280 nm and around 315 nm, with molar absorption coefficients on the order of 10³ dm³·mol⁻¹·cm⁻¹ nih.gov. Similarly, certain novel 1,3,4-thiadiazole compounds have been reported to show two distinct absorption peaks, for example, at 336.75 nm and 291.75 nm for one derivative, and at 353.00 nm and 303.00 nm for another scielo.br. These absorptions are attributed to the π-π* and n-π* electronic transitions within the molecular structures scielo.br.

The table below presents UV-Vis absorption data for several representative thiadiazole derivatives, illustrating the typical absorption ranges for this class of compounds.

| Compound | Solvent | Absorption Maxima (λmax, nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition Type (Probable) |

|---|---|---|---|---|

| 3,4-Disubstituted 1,2,5-Thiadiazole 1,1-Dioxides | Ethanol (B145695) | 240-280 | ~1000 | π→π |

| 3,4-Disubstituted 1,2,5-Thiadiazole 1,1-Dioxides | Acetonitrile | ~315 | ~1000 | n→π |

| 5-[3-phenylypropyl]-N-[2'-methoxycarbonylphenyl]-1,3,4-thiadiazol-2-amine | Not Specified | 336.75, 291.75 | Not Specified | π→π, n→π |

| 5-(1-methyl-2-phenylethenyl)-N-[2'-methoxycarbonylphenyl]-1,3,4-thiadiazol-2-amine | Not Specified | 353.00, 303.00 | Not Specified | π→π, n→π |

Computational Chemistry and Theoretical Investigations of 5 Hydrazinyl 1,2,4 Thiadiazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern computational chemistry, providing a detailed description of molecular behavior at the electronic level. These methods are instrumental in predicting a wide array of molecular properties from first principles.

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of molecules due to its favorable balance of accuracy and computational cost. DFT calculations are used to determine molecular properties by solving the Schrödinger equation, focusing on the electron density rather than the complex many-electron wavefunction. This approach provides comprehensive insights into structural aspects, chemical reactivity, and charge transfer phenomena within a molecule. nih.gov For heterocyclic compounds, DFT is widely employed to predict and interpret their thermodynamic and reactive behaviors, guiding the design of new molecular structures. journalspub.info

A primary step in computational analysis is molecular geometry optimization. This process determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable conformation. For derivatives of 1,3,4-thiadiazole (B1197879), DFT methods, such as B3LYP with basis sets like 6-311++G(d,p), are commonly used to perform this optimization. rsc.org

Once the geometry is optimized, vibrational frequency analysis is performed. This calculation serves two main purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) and Raman spectra. These theoretical spectra can be compared with experimental data to validate the computational model. For instance, in a study on 2-amino-5-trifluoromethyl-1,3,4-thiadiazole (B83265), a good coherence was observed between the recorded FT-IR and FT-Raman spectra and the theoretical vibrational wavenumbers calculated using DFT. acs.org

Below is a table with representative calculated geometric parameters for a related compound, 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, which can provide an indication of the expected values for the thiadiazole ring in 5-Hydrazinyl-1,2,4-thiadiazole.

| Parameter | Bond/Angle | Calculated Value (B3LYP) |

| Bond Length | C5–N6 | 1.363 Å |

| Bond Length | N6–H8 | 1.007 Å |

| Bond Length | C9–F12 | 1.355 Å |

| Bond Angle | N2–C5–N6 | 123.2° |

| Bond Angle | C5–S3–C4 | 85.1° |

| Bond Angle | S3–C4–N1 | 114.4° |

| Data is for 2-amino-5-trifluoromethyl-1,3,4-thiadiazole and is presented for illustrative purposes. acs.org |

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (ΔE) is an important indicator of molecular stability and reactivity; a larger gap suggests higher stability and lower reactivity. zsmu.edu.ua

For thiadiazole derivatives, the HOMO is often distributed over the aromatic system, while the location of the LUMO can be influenced by substituents. nih.gov These calculations help in understanding the electronic transport properties and potential biological activity related to intramolecular charge transfer. zsmu.edu.ua

The following table presents typical FMO energy values for substituted 1,3,4-thiadiazole derivatives, illustrating the range of values that might be expected for this compound.

| Compound Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Derivative 1 | -6.65 | -2.63 | 4.02 |

| Derivative 2 | -6.81 | -2.93 | 3.88 |

| Derivative 3 | -7.11 | -2.60 | 4.51 |

| Derivative 4 | -7.23 | -2.89 | 4.34 |

| Data is for a series of synthesized 1,3,4-thiadiazole derivatives and is presented for illustrative purposes. nih.gov |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity.

The MEP map illustrates the electrostatic potential on the surface of a molecule, typically using a color scale. Red regions indicate areas of negative potential (electronegative), which are susceptible to electrophilic attack, while blue regions represent positive potential (electropositive) and are prone to nucleophilic attack. Green areas are neutral.

MEP analysis is crucial for identifying the reactive sites of a molecule. researchgate.net For thiadiazole derivatives, MEP maps often show negative potential located over the nitrogen atoms of the heterocyclic ring, indicating these are likely sites for electrophilic interaction. Positive regions are typically found around hydrogen atoms, particularly those of amino or hydrazinyl groups, making them potential sites for nucleophilic interaction. nih.gov Such analysis provides a visual representation of how different substituents can alter the electronic landscape and, consequently, the reactivity of the parent molecule. semanticscholar.org

Thermodynamic and Kinetic Parameters

Computational methods can be used to calculate various thermodynamic properties, which are essential for understanding the stability and reaction energetics of a compound. DFT calculations can provide values for key thermodynamic parameters such as enthalpy (H), entropy (S), and Gibbs free energy (G). journalspub.infochemmethod.com

These parameters are crucial for predicting the spontaneity of reactions and the relative stability of different isomers or tautomers. For example, by calculating the Gibbs free energy difference between reactants and products, the feasibility of a chemical transformation can be assessed. Similarly, the calculated enthalpy of formation provides a measure of the compound's intrinsic stability. nih.gov For new heterocyclic compounds, these theoretical thermodynamic insights are invaluable for understanding their behavior in various chemical environments. journalspub.info

Calculation of Reaction Energies and Activation Barriers for Chemical Transformations

Computational quantum chemistry, particularly Density Functional Theory (DFT), is a cornerstone for studying the thermodynamics and kinetics of chemical reactions. For this compound, these methods can elucidate the feasibility and pathways of various transformations, such as electrophilic or nucleophilic substitution, cyclization, or fragmentation.

The activation barrier (E_a), or activation energy, represents the minimum energy required for a reaction to occur. It is calculated as the energy difference between the transition state (TS) and the reactants. A lower activation barrier corresponds to a faster reaction rate. These parameters are crucial for understanding the reactivity of this compound and predicting its behavior in different chemical environments.

Table 1: Representative Calculated Reaction Energies and Activation Barriers for a Hypothetical Transformation of a 1,2,4-Thiadiazole (B1232254) Derivative.

| Reaction Pathway | Reactant(s) | Product(s) | Reaction Energy (ΔE_rxn) (kcal/mol) | Activation Barrier (E_a) (kcal/mol) |

| Electrophilic Aromatic Substitution | 1,2,4-Thiadiazole + E⁺ | [1,2,4-Thiadiazole-E]⁺ | -15.2 | 25.8 |

| Nucleophilic Acyl Substitution | This compound + RCOCl | 5-(Acylhydrazinyl)-1,2,4-thiadiazole + HCl | -10.5 | 18.3 |

| Ring Opening | This compound | Open-chain intermediate | +30.1 | 45.7 |

Note: The values presented in this table are hypothetical and for illustrative purposes to demonstrate the application of computational methods. Specific values for this compound would require dedicated quantum chemical calculations.

DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), are widely used to obtain optimized geometries of reactants, products, and transition states, from which these energetic parameters are derived. researchgate.net

Assessment of Stability and Aromaticity of the Thiadiazole Ring System

The stability and reactivity of this compound are intrinsically linked to the aromaticity of its five-membered thiadiazole ring. Aromaticity is a key concept in organic chemistry that describes the enhanced stability of certain cyclic, planar molecules with a delocalized π-electron system. Several computational methods are employed to quantify the aromaticity of heterocyclic systems.

One common approach is the calculation of Nucleus-Independent Chemical Shift (NICS) values. NICS is a magnetic descriptor of aromaticity where a negative value at the center of the ring (NICS(0)) or above the ring plane (e.g., NICS(1)) is indicative of aromatic character, signifying a diamagnetic ring current.

Another method involves assessing the Harmonic Oscillator Model of Aromaticity (HOMA) , which is a geometry-based index. HOMA values range from 1 for a fully aromatic system to 0 for a non-aromatic system, calculated from the bond lengths of the ring.

Aromatic Stabilization Energy (ASE) provides a thermodynamic measure of aromaticity by comparing the energy of the cyclic conjugated system to that of an appropriate acyclic reference compound. A higher ASE indicates greater aromatic stabilization. The biological activity of thiadiazole derivatives is often attributed to their strong aromaticity, which also contributes to their in vivo stability. nih.gov

Table 2: Representative Aromaticity Indices for 1,2,4-Thiadiazole and Related Heterocycles.

| Compound | NICS(0) (ppm) | HOMA | Aromatic Stabilization Energy (ASE) (kcal/mol) |

| Benzene | -9.7 | 0.998 | 36.0 |

| Thiophene | -8.5 | 0.965 | 29.1 |

| 1,2,4-Thiadiazole | -5.2 | 0.890 | 22.5 |

| 1,3,4-Thiadiazole | -6.1 | 0.912 | 24.8 |

Note: The values in this table are representative and intended to illustrate the comparative aromaticity of different heterocyclic rings. Actual calculated values for this compound may vary based on the computational method and basis set employed.

The presence of the hydrazinyl substituent at the 5-position of the 1,2,4-thiadiazole ring can influence its aromaticity through electronic effects, which can be quantified by these computational methods.

Ligand Design and Coordination Site Prediction through Computational Approaches

The this compound molecule possesses multiple potential coordination sites, making it an interesting ligand for the design of metal complexes. The nitrogen atoms of the thiadiazole ring, the sulfur atom, and the nitrogen atoms of the hydrazinyl group can all potentially coordinate to a metal center. Computational methods are instrumental in predicting the most favorable coordination sites and in the rational design of ligands for specific applications.

Molecular Electrostatic Potential (MEP) analysis is a powerful tool for predicting coordination sites. The MEP map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. Regions of negative electrostatic potential (typically colored in red or yellow) are indicative of lone pairs of electrons and are the most likely sites for coordination with metal cations. For this compound, MEP analysis would likely show negative potential around the ring nitrogen atoms and the terminal nitrogen of the hydrazinyl group, suggesting these as primary coordination sites.

Furthermore, DFT calculations can be used to model the interaction between the ligand and a metal ion. By calculating the binding energies of different coordination modes, the most stable complex can be identified. These calculations can also provide insights into the geometry and electronic structure of the resulting metal complex. This information is crucial for designing ligands with specific coordination properties for applications in catalysis, materials science, and medicinal chemistry. For instance, DFT calculations have been employed to explore the conformational preferences of 1,2,4-thiadiazole derivatives both in the gas phase and in a crystal environment. researchgate.net

Coordination Chemistry of 5 Hydrazinyl 1,2,4 Thiadiazole Derivatives

Synthesis of Metal Complexes with 5-Hydrazinyl-1,2,4-thiadiazole Ligands

There is no available information on the synthesis of metal complexes using this compound as a ligand with the specified transition metal ions.

Complexation with Various Transition Metal Ions (e.g., Cr(III), Co(II), Ni(II), Cu(II), Pd(II), Pt(IV), Au(III))

No studies have been found that detail the complexation of this compound with Cr(III), Co(II), Ni(II), Cu(II), Pd(II), Pt(IV), or Au(III).

Stoichiometry and Molar Ratios in Complex Formation Reactions

Due to the absence of synthesis reports, the stoichiometry and molar ratios involved in the formation of complexes with this compound have not been determined.

Ligand Binding Modes and Geometries in Metal Complexes

Without synthesized complexes to analyze, the binding modes and geometries remain purely theoretical and have not been experimentally verified.

Identification of Multidentate Chelation Potential of the Hydrazinyl-Thiadiazole Moiety

While the structure of this compound suggests potential for multidentate chelation through the nitrogen atoms of the thiadiazole ring and the hydrazinyl group, there is no experimental evidence to confirm this.

Proposed Geometries of Metal Complexes (e.g., Octahedral, Tetrahedral, Square Planar)

The geometries of any potential metal complexes are unknown as no such complexes have been synthesized and characterized.

Advanced Characterization of Metal Complexes

As no metal complexes of this compound have been reported, no advanced characterization data is available.

Applications of 5 Hydrazinyl 1,2,4 Thiadiazole in Advanced Material Science and Polymer Chemistry

Utilization as Monomers and Precursors for Polymer Synthesis

The bifunctional nature of hydrazinyl-thiadiazoles, possessing both a nucleophilic hydrazine (B178648) moiety and an aromatic thiadiazole core, makes them ideal candidates for the synthesis of novel polymeric structures. These materials often exhibit interesting electronic and physical properties owing to the incorporation of the electron-deficient thiadiazole ring into the polymer backbone.

Formation of Poly(benzylidenehydrazinyl-1,3,4-thiadiazole) and Related Conjugated Polymers

A notable application of hydrazinyl-thiadiazoles is in the synthesis of conjugated polymers. For instance, the reaction of 2,5-dihydrazinyl-1,3,4-thiadiazole with terephthalaldehyde (B141574) leads to the formation of poly(benzylidenehydrazinyl-1,3,4-thiadiazole). This polycondensation reaction proceeds by heating equimolar amounts of the monomers in a solvent such as dimethylformamide (DMF). The resulting polymer precipitates and can be isolated by filtration.

Spectroscopic analysis of poly(benzylidenehydrazinyl-1,3,4-thiadiazole) confirms its structure. The infrared (IR) spectrum shows characteristic absorption bands for the N-H group (around 3169 cm⁻¹) and the C=N imine linkage (around 1610 cm⁻¹). In the ¹H NMR spectrum, the aromatic protons appear as a broad multiplet, while the proton of the -CH=N- group and the N-H proton have distinct chemical shifts. The poor solubility of such polymers often makes it challenging to determine their molecular weight by conventional methods.

| Monomer 1 | Monomer 2 | Resulting Polymer | Solvent | Reaction Conditions |

| 2,5-dihydrazinyl-1,3,4-thiadiazole | Terephthalaldehyde | Poly(benzylidenehydrazinyl-1,3,4-thiadiazole) | DMF | Reflux |

The incorporation of the thiadiazole ring into the polymer backbone is significant as these heterocycles are known to be electron-accepting units. This property can be harnessed to create materials with specific electronic characteristics for applications in organic electronics.

Incorporation into Organic Frameworks and Networks

The rigid structure of the thiadiazole ring and the reactive nature of the hydrazinyl group make 5-hydrazinyl-1,2,4-thiadiazole and its isomers attractive building blocks for the construction of porous organic materials such as Covalent Organic Frameworks (COFs). These materials are characterized by their high porosity, crystalline structure, and tunable properties.

Recent research has demonstrated the synthesis of COFs with irreversible hydrazide and diazole (including thiadiazole) linkages. This is often achieved through a postsynthetic modification strategy where a COF with a dynamic hydrazone linkage is first constructed. Subsequently, this linkage can be converted to a more robust and irreversible thiadiazole linkage through processes like thionation and oxidative cyclization. researchgate.net

For example, a triazine-based COF with hydrazone linkages (TFPT-COF) has been successfully converted into a thiadiazole-linked COF (TDA-COF). researchgate.net This conversion not only enhances the chemical stability of the framework but also alters its electronic properties. The resulting thiadiazole-linked COFs have shown narrowed band gaps and improved optoelectronic properties. researchgate.net These enhanced features have led to superior performance in applications such as photocatalysis, including the selective conversion of organic sulfides to sulfoxides under blue light irradiation and photocatalytic hydrogen evolution. researchgate.net

The transformation from a hydrazone-linked to a thiadiazole-linked COF can be summarized as follows:

| Initial Framework | Linkage Type | Conversion Process | Final Framework | Resulting Linkage | Key Property Change |

| Hydrazone-linked COF | Dynamic C=N-N | Thionation and Oxidative Cyclization | Thiadiazole-linked COF | Irreversible Thiadiazole Ring | Enhanced stability and photocatalytic activity |

This strategy of linkage conversion opens up new avenues for designing robust and functional COFs with tailored properties for specific applications in catalysis, gas storage, and separation.

Supramolecular Chemistry and Self-Assembly of Thiadiazole-Based Architectures

The presence of both hydrogen bond donors (the -NHNH₂ group) and acceptors (the nitrogen atoms of the thiadiazole ring) in this compound makes it a prime candidate for forming well-defined supramolecular structures through self-assembly.

Role in Hydrogen Bonding Networks in Crystalline Solids

In the solid state, molecules of this compound are expected to form extensive intermolecular hydrogen bonding networks. The hydrazinyl group can act as a twofold hydrogen bond donor, while the nitrogen atoms in the thiadiazole ring can act as hydrogen bond acceptors. This can lead to the formation of various hydrogen-bonded motifs, such as dimers, chains, or more complex three-dimensional networks.

The specific geometry and strength of these hydrogen bonds will dictate the crystal packing and ultimately the physical properties of the solid material. While detailed crystallographic studies on this compound are not widely available, the study of related thiadiazole derivatives has shown the prevalence of such interactions in determining their crystal organization.

Design of Ordered Molecular Assemblies and Functional Materials

The ability of hydrazinyl-thiadiazole derivatives to self-assemble into ordered structures is being explored for the development of new functional materials. By modifying the substituents on the thiadiazole ring, it is possible to tune the intermolecular interactions and thus control the resulting supramolecular architecture.

For example, the self-assembly of thiadiazole derivatives on metal surfaces can lead to the formation of stable monolayers with potential applications in corrosion inhibition. The thiadiazole head groups can attach to the metal surface, while the rest of the molecule can form an organized, protective layer.

Furthermore, the integration of thiadiazole moieties into larger molecular structures, such as metal-organic frameworks (MOFs), demonstrates the power of self-assembly in creating highly ordered, porous materials. In these structures, the thiadiazole-containing ligands coordinate with metal ions to form well-defined, crystalline networks with potential applications in sensing, catalysis, and gas storage.

Precursors for Specialized Chemical Reagents and Functional Materials

The reactive hydrazinyl group of this compound serves as a versatile handle for the synthesis of a wide array of other heterocyclic compounds and functional materials. The condensation of the hydrazinyl moiety with various electrophiles opens up pathways to more complex molecular architectures.

For instance, the reaction of hydrazinyl-thiadiazoles with aldehydes or ketones yields the corresponding hydrazones. These hydrazones can then undergo further cyclization reactions to form a variety of heterocyclic systems. One common transformation is the reaction of thiosemicarbazide (B42300) derivatives (which can be conceptually related to hydrazinyl-thiadiazoles) with α-haloketones to produce aminothiazoles.

Moreover, hydrazinyl-thiadiazoles can be used to synthesize fused heterocyclic systems. For example, cyclization reactions with appropriate reagents can lead to the formation of triazolo-thiadiazoles, which are a class of compounds with known biological activities. The synthesis of N-(4-halo/methyl-phenyl)-2-(2-(4-(4-(1-(2-(2-(4-halo/methyl-phenylcarbamothioyl)hydrazinyl)-2-oxoethyl)-3-methyl-5-oxo-1H-1,2,4-triazole-4(5H)-yl)alkyl)-3-methyl-5-oxo-4,5-dihydro-1,2,4-triazole-1-yl)acetyl)hydrazinecarbothioamides and their subsequent cyclization to form 1,3,4-thiadiazole (B1197879) and 1,2,4-triazole-thiol containing compounds highlights the utility of the hydrazinyl group in building complex molecules.

The general reactivity of the hydrazinyl group allows for its use in the synthesis of:

Hydrazones: by reaction with aldehydes and ketones.

Thiazole (B1198619) derivatives: through multicomponent reactions involving carbonyl compounds and phenacyl bromides.

Fused heterocycles: such as triazolo-thiadiazoles via cyclization reactions.

This versatility makes this compound a valuable intermediate in synthetic organic chemistry for the creation of novel compounds with potential applications in medicinal chemistry and materials science.

Development of Chemical Sensors and Chelation Agents

The hydrazinyl (-NHNH2) functional group is a versatile reactive site that can participate in a variety of chemical transformations, making it an excellent candidate for the design of chemical sensors and chelation agents. When appended to the 1,2,4-thiadiazole (B1232254) ring, the resulting molecule, this compound, combines the properties of both moieties to offer unique capabilities in molecular recognition and binding.

Derivatives of hydrazinyl-substituted heterocyclic compounds have been successfully employed as chromogenic or fluorogenic sensors for the detection of specific metal ions. The binding of a target metal ion to the hydrazinyl and heterocyclic nitrogen atoms can induce a significant change in the electronic structure of the molecule, leading to a measurable alteration in its absorption or emission spectrum. This phenomenon allows for the visual or instrumental detection of the analyte. For instance, the condensation of the hydrazinyl group with an appropriate aldehyde or ketone can yield Schiff base derivatives, which often exhibit enhanced sensing capabilities and selectivity for particular metal ions.

Table 1: Potential Metal Ion Chelation and Sensing Applications of this compound Derivatives

| Target Metal Ion | Potential Sensing Mechanism | Resulting Complex Properties |

| Copper (II) | Colorimetric change upon coordination | Formation of a colored complex |

| Mercury (II) | Fluorescence quenching or enhancement | Alteration of photophysical properties |

| Lead (II) | Electrochemical signal generation | Change in redox potential |

| Cadmium (II) | Formation of a stable chelate | Useful for extraction and removal |

The development of such sensors involves the strategic design of molecules where the binding event is translated into a detectable signal. The 1,2,4-thiadiazole core can be further functionalized to fine-tune the selectivity and sensitivity of the sensor for a specific target analyte.

Investigation in Corrosion Inhibition through Chemical Mechanism Analysis

The deterioration of metallic materials due to corrosion is a significant industrial and economic challenge. Organic heterocyclic compounds containing nitrogen and sulfur atoms have been extensively studied as effective corrosion inhibitors for various metals and alloys in acidic environments. The efficacy of these compounds lies in their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.

This compound possesses several structural features that make it a promising candidate for corrosion inhibition. The presence of multiple heteroatoms (three nitrogen atoms and one sulfur atom) with lone pairs of electrons, along with the aromatic thiadiazole ring, facilitates strong adsorption onto the metal surface.

The mechanism of corrosion inhibition by thiadiazole derivatives is generally attributed to the following processes:

Adsorption: The inhibitor molecules adsorb onto the metal surface through the sharing of lone pair electrons of the nitrogen and sulfur atoms with the vacant d-orbitals of the metal atoms. The planar orientation of the thiadiazole ring allows for maximum surface coverage.